1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one
CAS No.:
Cat. No.: VC17826653
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C11H13FO2 | 
|---|---|
| Molecular Weight | 196.22 g/mol | 
| IUPAC Name | 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one | 
| Standard InChI | InChI=1S/C11H13FO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3 | 
| Standard InChI Key | XZQJYAOXWYZUSK-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)CC(=O)C1=CC(=C(C=C1)O)F | 
Introduction
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol. It is characterized by a phenolic structure with a fluorine atom and a hydroxy group on the aromatic ring, contributing to its unique properties. The compound is identified by the CAS number 1517493-07-0 and has potential applications in medicinal chemistry due to its structural features that may influence biological activity .
Comparison with Similar Compounds
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one can be compared with other similar compounds to highlight its uniqueness:
| Compound Name | CAS Number | Molecular Formula | Key Features | 
|---|---|---|---|
| 1-(4-Fluoro-3-methylphenyl)-3-methylbutan-1-one | 60929106 | C12H17FO | Contains an additional methyl group on the phenyl ring | 
| 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one | 586-18-5 | C10H11FO | Lacks the methyl group on the butane chain | 
| 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one | N/A | C11H12ClF | Contains chlorine instead of fluorine | 
The unique combination of a fluorine atom and a hydroxy group on the aromatic ring distinguishes 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one from other similar compounds, potentially influencing its biological activity and applications in medicinal chemistry.
Availability and Storage
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume